3-(benzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,3-dimethylphenyl)thiophene-2,4-diamine
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Overview
Description
3-(benzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,3-dimethylphenyl)thiophene-2,4-diamine is a complex organic compound that belongs to the class of thiophene derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,3-dimethylphenyl)thiophene-2,4-diamine typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Thiophene Core: The thiophene ring can be synthesized through cyclization reactions involving sulfur-containing precursors.
Introduction of Substituents: The benzenesulfonyl, chlorobenzoyl, and dimethylphenyl groups can be introduced through electrophilic aromatic substitution reactions.
Final Assembly: The final compound is assembled through coupling reactions, such as Suzuki or Heck coupling, under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,3-dimethylphenyl)thiophene-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds under specific catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,3-dimethylphenyl)thiophene-2,4-diamine involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes or Receptors: The compound may inhibit or activate specific enzymes or receptors, leading to biological effects.
Modulation of Signaling Pathways: It may influence cellular signaling pathways, affecting processes like cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzenesulfonyl)-5-(4-methylbenzoyl)-N2-(2,3-dimethylphenyl)thiophene-2,4-diamine
- 3-(benzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,4-dimethylphenyl)thiophene-2,4-diamine
Uniqueness
The unique combination of substituents in 3-(benzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,3-dimethylphenyl)thiophene-2,4-diamine contributes to its distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, and industrial utility.
Biological Activity
3-(benzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,3-dimethylphenyl)thiophene-2,4-diamine is a complex thiophene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiophene core substituted with a benzenesulfonyl group, a 4-chlorobenzoyl moiety, and a dimethylphenyl group. These structural elements are critical for its biological activity, influencing interactions with biological targets.
1. Anti-inflammatory Activity
Thiophene derivatives, including the compound , have been shown to exhibit significant anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a related thiophene derivative demonstrated an IC50 value of 29.2 µM against the 5-lipoxygenase (5-LOX) enzyme, which is involved in inflammatory processes . The presence of specific substituents like methyl and methoxy groups has been associated with enhanced anti-inflammatory properties.
Compound | Target Enzyme | IC50 (µM) | Mechanism |
---|---|---|---|
Thiophene Derivative A | 5-LOX | 29.2 | Inhibition of leukotriene synthesis |
Thiophene Derivative B | COX-2 | 6.0 | Inhibition of prostaglandin synthesis |
2. Anticancer Potential
Thiophene derivatives have also been investigated for their anticancer properties. Studies have shown that certain thiophene compounds can induce apoptosis in cancer cells through various mechanisms, including modulation of cell cycle regulators and activation of caspases. For example, compounds with similar thiophene frameworks have been reported to inhibit tumor growth in vivo models by downregulating oncogenic signaling pathways .
3. Antimicrobial Activity
The compound's potential antimicrobial properties have been explored as well. Research has indicated that thiophene derivatives can exhibit antibacterial activity against various pathogens. One study highlighted the effectiveness of thiophene-based ligands in forming metal complexes that displayed significant antibacterial properties against Gram-positive and Gram-negative bacteria .
The biological activity of this compound is largely attributed to its ability to interact with key enzymes and receptors involved in inflammatory and cancer pathways:
- Inhibition of Enzymes : The compound likely inhibits enzymes such as COX and LOX, which play crucial roles in the inflammatory response.
- Modulation of Cytokine Production : It may reduce the expression of pro-inflammatory cytokines through transcriptional regulation.
- Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways by influencing signaling cascades related to cell survival.
Case Studies
Several studies have documented the biological activity of thiophene derivatives:
- Anti-inflammatory Study : A study demonstrated that a structurally similar thiophene derivative significantly reduced paw edema in a carrageenan-induced inflammation model by approximately 48%, comparable to standard anti-inflammatory drugs like indomethacin .
- Anticancer Research : In vitro studies showed that another thiophene derivative inhibited proliferation in breast cancer cell lines by inducing G1 phase arrest and apoptosis through caspase activation .
- Antimicrobial Evaluation : A recent evaluation revealed that metal complexes derived from thiophene ligands exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents .
Properties
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(2,3-dimethylanilino)thiophen-2-yl]-(4-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O3S2/c1-15-7-6-10-20(16(15)2)28-25-24(33(30,31)19-8-4-3-5-9-19)21(27)23(32-25)22(29)17-11-13-18(26)14-12-17/h3-14,28H,27H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUVEDKQOILRSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)Cl)N)S(=O)(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.